molecular formula C9H12N2O B181876 5-Allyl-2,6-dimethyl-4-pyrimidinol CAS No. 78304-54-8

5-Allyl-2,6-dimethyl-4-pyrimidinol

Cat. No.: B181876
CAS No.: 78304-54-8
M. Wt: 164.2 g/mol
InChI Key: FMODGEYCQWJGGC-UHFFFAOYSA-N
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Description

5-Allyl-2,6-dimethyl-4-pyrimidinol is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Allyl-2,6-dimethyl-4-pyrimidinol typically involves the alkylation of 2,6-dimethyl-4-pyrimidinol with an allyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

5-Allyl-2,6-dimethyl-4-pyrimidinol undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The methyl and allyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) are used for electrophilic substitution, while nucleophilic substitution can be achieved using alkyl halides and strong bases.

Major Products

The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications in pharmaceuticals and agrochemicals.

Scientific Research Applications

5-Allyl-2,6-dimethyl-4-pyrimidinol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Industry: It is utilized in the synthesis of agrochemicals and materials science for the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Allyl-2,6-dimethyl-4-pyrimidinol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, modulation of immune responses, and alteration of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethyl-4-pyrimidinol: Lacks the allyl group, resulting in different chemical reactivity and biological activity.

    5-Allyl-2,4-dimethylpyrimidine: Similar structure but different substitution pattern, leading to distinct properties.

    5-Allyl-2,6-dimethyl-4-pyrimidinone: Contains a carbonyl group instead of a hydroxyl group, affecting its chemical behavior.

Uniqueness

5-Allyl-2,6-dimethyl-4-pyrimidinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both allyl and methyl groups enhances its reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

2,4-dimethyl-5-prop-2-enyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-4-5-8-6(2)10-7(3)11-9(8)12/h4H,1,5H2,2-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMODGEYCQWJGGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40336739
Record name 5-Allyl-2,6-dimethyl-4-pyrimidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78304-54-8
Record name 2,6-Dimethyl-5-(2-propen-1-yl)-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78304-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Allyl-2,6-dimethyl-4-pyrimidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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